molecular formula C17H13N3O4S B11782616 1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B11782616
M. Wt: 355.4 g/mol
InChI Key: GMLVKZWFOZRRIA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a nitrophenyl group, an oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The oxadiazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are often employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or marker in biochemical assays.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone would depend on its specific application. Generally, the compound may interact with molecular targets through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor functions.

    Altering Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
  • 1-(4-Nitrophenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Uniqueness

1-(4-Nitrophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of the m-tolyl group, which may impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C17H13N3O4S/c1-11-3-2-4-13(9-11)16-18-19-17(24-16)25-10-15(21)12-5-7-14(8-6-12)20(22)23/h2-9H,10H2,1H3

InChI Key

GMLVKZWFOZRRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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